



Application Notes and Protocols: Nickel-Catalyzed Monoarylation of Ammonia Using PAd-DalPhos

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Compound of Interest					
Compound Name:	PAd-DalPhos				
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This document provides detailed application notes and protocols for the nickel-catalyzed monoarylation of ammonia utilizing the **PAd-DalPhos** ligand system. This methodology offers an efficient and selective route to synthesize primary anilines, which are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. The use of the air-stable precatalyst, (**PAd-DalPhos**)Ni(o-tolyl)Cl, simplifies the experimental setup and enhances reproducibility.

Overview and Advantages

The selective monoarylation of ammonia is a challenging transformation due to the propensity for over-arylation to form diaryl- and triarylamines. The **PAd-DalPhos** ligand, developed by the Stradiotto group, has proven to be uniquely effective in nickel-catalyzed systems for achieving high selectivity for the desired primary aniline product.[1][2][3]

Key Advantages:

- High Selectivity: The steric and electronic properties of the PAd-DalPhos ligand effectively
 prevent over-arylation, leading to excellent yields of the monoarylated product.
- Broad Substrate Scope: The catalytic system is compatible with a wide range of (hetero)aryl electrophiles, including chlorides, bromides, iodides, and various sulfonates.[3]



- Air-Stable Precatalyst: The use of the well-defined, air-stable (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst obviates the need for in-situ catalyst generation from air-sensitive Ni(0) sources, simplifying the experimental procedure and improving consistency.[3]
- Mild Reaction Conditions: In some cases, the transformation can be achieved at room temperature, offering a significant advantage for thermally sensitive substrates.[3]

Reaction Parameters and Substrate Scope

The nickel-catalyzed monoarylation of ammonia with **PAd-DalPhos** has been successfully applied to a diverse array of aryl and heteroaryl electrophiles. The following tables summarize the reaction conditions and yields for a representative set of substrates.

Table 1: Monoarylation of Various Aryl Chlorides with Ammonia

Entry	Aryl Chloride	Catalyst Loading (mol %)	Temp. (°C)	Time (h)	Yield (%)
1	4- Chlorobiphen yl	2	110	18	95
2	4-Chloro-tert- butylbenzene	2	110	18	92
3	4- Chloroanisole	2	110	18	88
4	2- Chlorotoluen e	2	110	18	85
5	1- Chloronaphth alene	2	110	18	96
6	3- Chloropyridin e	2	110	18	78



Reaction Conditions: Aryl chloride (0.5 mmol), (**PAd-DalPhos**)Ni(o-tolyl)Cl, NaOtBu (1.5 equiv.), ammonia in 1,4-dioxane (0.5 M solution), in a sealed vessel.

Table 2: Monoarylation of Various Aryl Bromides and Tosylates with Ammonia

Entry	Aryl Electrophile	Catalyst Loading (mol %)	Temp. (°C)	Time (h)	Yield (%)
1	4- Bromobiphen yl	1	80	12	98
2	4-Bromo-tert- butylbenzene	1	80	12	97
3	4- Bromoanisole	1	80	12	94
4	4-Tolyl tosylate	2	100	24	85
5	Naphthalen- 2-yl tosylate	2	100	24	91

Reaction Conditions: Aryl electrophile (0.5 mmol), (**PAd-DalPhos**)Ni(o-tolyl)Cl, NaOtBu (1.5 equiv.), ammonia in 1,4-dioxane (0.5 M solution), in a sealed vessel.

Experimental Protocols

Materials and Reagents:

- (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst
- Aryl or heteroaryl electrophile
- Sodium tert-butoxide (NaOtBu)
- Ammonia solution (e.g., 0.5 M in 1,4-dioxane or other suitable solvent)



- Anhydrous, degassed 1,4-dioxane (or other suitable solvent)
- Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
- Inert atmosphere glovebox or Schlenk line techniques

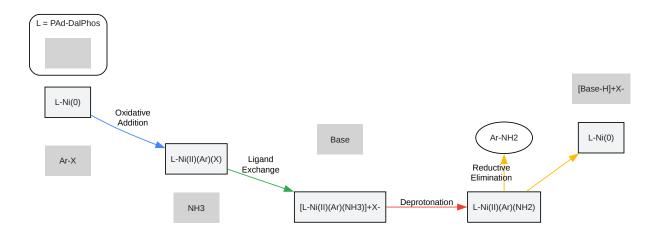
General Procedure for the Nickel-Catalyzed Monoarylation of an Aryl Chloride with Ammonia:

- Preparation: In an inert atmosphere glovebox, add the (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst (0.01 mmol, 2 mol%) and sodium tert-butoxide (0.75 mmol, 1.5 equiv.) to a flame-dried resealable Schlenk tube equipped with a magnetic stir bar.
- Addition of Reagents: Add the aryl chloride (0.5 mmol, 1.0 equiv.) to the Schlenk tube.
- Solvent and Nucleophile: Add the ammonia solution in 1,4-dioxane (e.g., 1.0 mL of a 0.5 M solution, or as required) via syringe.
- Reaction: Seal the Schlenk tube tightly and remove it from the glovebox. Place the tube in a
 preheated oil bath at the desired temperature (e.g., 110 °C).
- Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 18 hours). The progress of the reaction can be monitored by GC or TLC analysis of small aliquots.
- Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired primary aniline.

Visualizations Catalytic Cycle

The proposed catalytic cycle for the nickel-catalyzed monoarylation of ammonia is depicted below. It is believed to proceed through a Ni(0)/Ni(II) pathway.





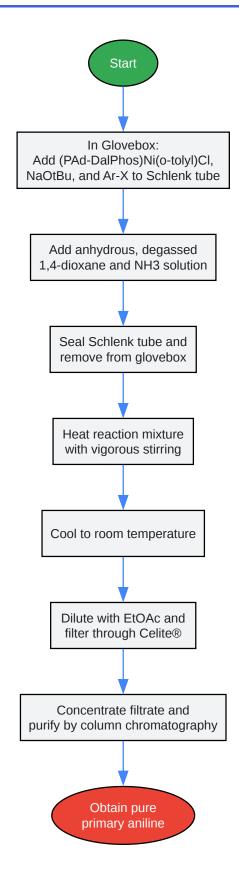
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Caption: Proposed catalytic cycle for Ni/PAd-DalPhos catalyzed ammonia monoarylation.

Experimental Workflow

The general workflow for setting up the nickel-catalyzed monoarylation of ammonia is outlined in the following diagram.





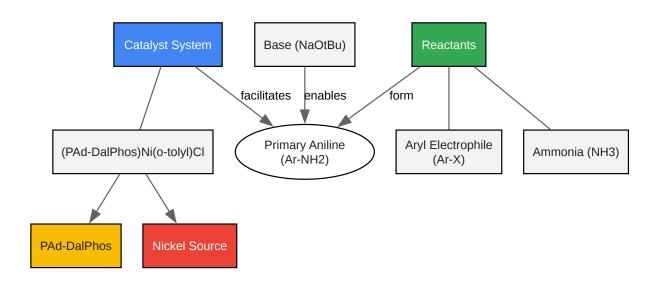
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Caption: General experimental workflow for the monoarylation of ammonia.



Key Component Relationships

The logical relationship between the key components of the reaction is illustrated below.



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Caption: Relationship between key reaction components.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed crosscouplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing)
 DOI:10.1039/D4SC01253D [pubs.rsc.org]
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